molecular formula C10H7F2NO4 B12858573 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid

2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid

Cat. No.: B12858573
M. Wt: 243.16 g/mol
InChI Key: OQLXEHFJODGEIG-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid is an organic compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to the benzene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-hydroxybenzo[d]oxazole.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using a suitable difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.

    Acetic Acid Moiety Addition: The acetic acid moiety is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The difluoromethoxy group and acetic acid moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzo[d]oxazole-4-acetic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)benzo[d]oxazole-4-acetic acid: Contains a trifluoromethoxy group, which may alter its chemical properties and reactivity.

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H7F2NO4

Molecular Weight

243.16 g/mol

IUPAC Name

2-[2-(difluoromethoxy)-1,3-benzoxazol-4-yl]acetic acid

InChI

InChI=1S/C10H7F2NO4/c11-9(12)17-10-13-8-5(4-7(14)15)2-1-3-6(8)16-10/h1-3,9H,4H2,(H,14,15)

InChI Key

OQLXEHFJODGEIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)CC(=O)O

Origin of Product

United States

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